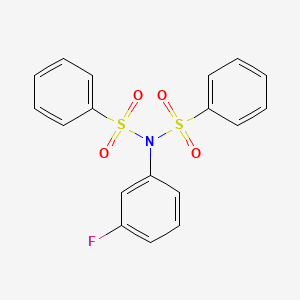
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is a chemical compound with a complex structure that includes a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide typically involves the reaction of N-methylpyrrolidine with dibutylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as Rh/I, and solvents like N-methylpyrrolidone. The reaction mixture is subjected to high pressure of CO2 and H2 at elevated temperatures (around 100°C) for a specified duration (e.g., 24 hours) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxylic acid, while reduction may yield N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide alcohol derivatives.
Scientific Research Applications
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide: Similar in structure but with different substituents.
N,N-dibutyl-1,3-propanediamine: Shares the dibutylamine moiety but differs in the rest of the structure.
N,N-dibutylmethylamine: Similar in having the dibutylamine group but lacks the pyridine ring.
Uniqueness
N,N-dibutyl-1-methyl-1,2,5,6-tetrahydro-3-pyridinecarboxamide is unique due to its specific combination of functional groups and the presence of the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H28N2O |
|---|---|
Molecular Weight |
252.40 g/mol |
IUPAC Name |
N,N-dibutyl-1-methyl-3,6-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C15H28N2O/c1-4-6-11-17(12-7-5-2)15(18)14-9-8-10-16(3)13-14/h9H,4-8,10-13H2,1-3H3 |
InChI Key |
ZDVCTWMAIPFLFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CCCN(C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371510.png)
![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)
![N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)

![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![8-bromo-5-butyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371538.png)
![2-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}benzoic acid](/img/structure/B13371543.png)
![5-butyl-6-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13371555.png)
![3,5-dimethyl-2-(4-methylbenzoyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B13371565.png)

![4-{[3-(Diphenylamino)-3-oxopropyl]amino}-4-oxobutanoic acid](/img/structure/B13371581.png)
![6-bromo-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371585.png)
![2-{5-[(4-chlorobenzyl)amino]-2H-tetrazol-2-yl}ethanol](/img/structure/B13371596.png)
![6-(4-Fluorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371603.png)
